* For research use only. Not for human or veterinary use.
Description
Key Features:
Feature
Details
Molecular Formula
C24H26ClN3O3S
Molecular Weight
Approximately 487.00 g/mol
Functional Groups
Amide, methoxy (-OCH3), thiazole, pyridine
Solubility
Likely soluble in polar solvents due to the hydrochloride form
Synthesis Pathway
The synthesis of this compound likely involves multi-step reactions combining:
Formation of the benzo[d]thiazole core: This can be achieved through cyclization reactions involving 2-aminothiophenol derivatives.
Construction of the tetrahydrothieno[2,3-c]pyridine scaffold: This step may involve condensation reactions with appropriate ketones or aldehydes under acidic or basic conditions.
Amidation reaction: The dimethoxybenzamide moiety is introduced via an amide bond formation using coupling agents like EDCI or DCC.
Conversion to the hydrochloride salt: The final product is treated with hydrochloric acid to improve solubility and stability.
Coupling with Dimethoxybenzoyl Chloride (Amidation)
Final Amide Product
4
Treatment with HCl
Hydrochloride Salt
Potential Applications:
Antimicrobial Activity:
Compounds containing benzo[d]thiazole and thienopyridine scaffolds have shown antimicrobial properties against Gram-positive and Gram-negative bacteria.
The presence of methoxy groups may enhance lipophilicity and membrane permeability.
Anticancer Potential:
Similar compounds have been explored as kinase inhibitors or apoptosis inducers in cancer cells.
The structural framework allows for interaction with key biological targets like enzymes or receptors.
Anti-inflammatory Activity:
Molecular docking studies on related compounds suggest inhibition of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways.
Comparative Data from Related Compounds:
Compound
Activity
IC50 (if available)
N-(Benzo[d]thiazolyl)-derived compounds
Antimicrobial
Moderate
Tetrahydrothienopyridine-based molecules
Anticancer
Variable
Dimethoxybenzamide derivatives
Anti-inflammatory
Not reported
Analytical Characterization
To confirm the structure and purity of this compound, analytical techniques would include:
NMR Spectroscopy:
1H-NMR and 13C-NMR to identify chemical shifts corresponding to aromatic protons, methyl groups, and amide functionality.
Mass Spectrometry (MS):
To determine the molecular weight and verify fragmentation patterns.
Infrared Spectroscopy (IR):
Detection of characteristic functional groups such as C=O (amide), C-N (aromatic), and OCH3.
Elemental Analysis:
Ensures consistency with the molecular formula.
Limitations and Future Research
While promising, further studies are required to:
Evaluate pharmacokinetics and toxicity profiles in vivo.
Optimize the synthesis for industrial scalability.
Investigate specific biological targets through computational modeling and experimental assays.